Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate
Description
Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. Its core structure is critical for interactions with biological targets, particularly in neurological and oncological contexts.
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 2-(2-oxo-1,3,4,5-tetrahydro-1,4-benzodiazepin-3-yl)acetate |
InChI |
InChI=1S/C12H14N2O3/c1-17-11(15)6-10-12(16)14-9-5-3-2-4-8(9)7-13-10/h2-5,10,13H,6-7H2,1H3,(H,14,16) |
InChI Key |
KIOMUHRQSRNYAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(=O)NC2=CC=CC=C2CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with ethyl acetoacetate under acidic conditions to form the benzodiazepine core. This intermediate is then esterified with methanol to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization and esterification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry principles can be applied to minimize the use of hazardous reagents and reduce waste .
Chemical Reactions Analysis
1.1. Acidic Conditions with Amino Acids
-
Reagents : 5-methoxyisatoic anhydride and amino acid derivatives (e.g., DL-aspartic acid dimethyl ester hydrochloride).
-
Conditions : Pyridine solvent, reflux for 18 hours, followed by acid-base extraction.
Modification Reactions
The compound undergoes diverse functional group transformations:
2.1. Thioxo Derivative Formation
-
Reagents : Acethydrazide, mercury(II) acetate.
-
Mechanism : Mercury-mediated cyclization to introduce thioxo (S=O) groups.
-
Outcome : Generates intermediates for further functionalization .
2.2. Phosphorylation and Coupling
-
Reagents : POCl₃, N,N-dimethylaniline.
-
Conditions : CHCl₃ solvent, 80°C for 18 hours.
-
Outcome : Activation of hydroxyl groups for subsequent Suzuki couplings .
2.3. Suzuki Coupling
-
Reagents : Indole-4-boronic acid, Pd(PPh₃)₄ catalyst.
-
Conditions : DME/water mixture, 85°C for 2.5 hours.
Analytical Characterization
The compound is analyzed using:
3.1. Chromatographic Methods
-
HPLC/LCMS : Monitors reaction progress and purity (e.g., 99% purity for intermediates) .
-
Retention Time : ~3.12–3.24 min for methyl ester derivatives .
3.2. Spectroscopic Data
-
NMR : Confirms structural integrity (e.g., proton shifts for methyl, carbonyl groups).
-
IR : Identifies functional groups (e.g., carbonyl stretching bands).
Scientific Research Applications
Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety and epilepsy.
Industry: The compound is used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate involves its interaction with specific molecular targets in the body. Benzodiazepines typically act on the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The exact molecular pathways and targets involved in the action of this compound are still under investigation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Benzo-Fused Diazepines with Varied Substituents
(±)-Methyl 2-(9-(Isopentyloxy)-4-Methyl-3-Oxo-2,3,4,5-Tetrahydro-1H-Benzo[e][1,4]Diazepin-2-yl)Acetate
- Structural Differences :
- Synthesis and Properties :
Z-360 (Calcium Bis[(R)-(-)-3-[3-{5-Cyclohexyl-1-(3,3-Dimethyl-2-Oxo-Butyl)-2-Oxo-2,3,4,5-Tetrahydro-1H-Benzo[b][1,4]Diazepin-3-yl}Ureido]Benzoate])
- Structural Differences :
- Pharmacological Activity :
- Key Contrast :
- The ureido and cyclohexyl groups in Z-360 enable high receptor affinity, whereas the target compound’s simpler structure lacks this pharmacological profile.
Benzodiazepine Derivatives with Functional Group Modifications
2-(2-Benzyl-3-Oxo-2,3,4,5-Tetrahydrobenz[f][1,4]Oxazepin-4-yl)-N-[2-(4-Pyridyl)Ethyl]Acetamide
- Structural Differences: Oxazepine (oxygen-containing) ring replaces the diazepine core. Acetamide group (vs.
- Synthesis :
- Functional Impact :
- The acetamide group enhances solubility in polar solvents, contrasting with the target compound’s ester-driven lipophilicity.
Methyl Ester-Containing Compounds in Agrochemicals
While unrelated to benzodiazepines, methyl esters in herbicides (e.g., metsulfuron methyl ester) highlight the role of ester groups in prodrug activation:
- Example : Metsulfuron methyl ester (C₁₄H₁₅N₅O₆S)
- Contrast with Target Compound :
- The target compound’s ester may similarly act as a prodrug, but its benzodiazepine core directs activity toward mammalian systems rather than plants.
Research Implications
- Structure-Activity Relationships (SAR) : Bulkier substituents (e.g., Z-360’s cyclohexyl group) enhance receptor binding but may limit bioavailability. The target compound’s simplicity offers flexibility for further derivatization.
- Prodrug Potential: Methyl esters in both agrochemicals and benzodiazepines suggest a shared strategy for optimizing delivery and metabolic activation.
Biological Activity
Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate (CAS: 680973-03-9) is a compound belonging to the benzodiazepine class, noted for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
This compound can be characterized by its unique molecular structure which contributes to its biological activity. Its molecular weight is approximately 234.25 g/mol. The compound features a benzodiazepine core which is critical for its interaction with biological targets.
The primary mechanism of action for this compound involves its interaction with Inhibitor of Apoptosis Proteins (IAPs), specifically binding to the BIR2 and BIR3 regions of proteins like XIAP and cIAP. This binding leads to the activation or reactivation of the caspase cascade, which is crucial for apoptosis (programmed cell death) .
Table 1: Binding Affinity and Biological Targets
| Compound | Biological Target | Binding Region | Effect |
|---|---|---|---|
| This compound | IAPs (XIAP, cIAP) | BIR2/BIR3 | Activates caspase cascade |
Anticancer Properties
Research has shown that compounds similar to this compound exhibit significant anticancer properties. For example, studies have indicated that these compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways .
Neuropharmacological Effects
Benzodiazepine derivatives are known for their neuropharmacological effects. This compound has been studied for its potential role as an antagonist at α-amino-3-hydroxy-5-methylisoxazolepropionic acid receptors (AMPARs). These receptors are implicated in excitatory neurotransmission and are critical in various neurological conditions .
Case Studies
Case Study 1: AMPAR Modulation
In a study examining the effects of benzodiazepine analogs on AMPARs using whole-cell patch-clamp techniques, it was found that certain derivatives significantly inhibited AMPAR desensitization rates without affecting deactivation rates. This suggests a potential therapeutic application in conditions characterized by AMPAR hyperactivation .
Case Study 2: Apoptosis Induction in Cancer Cells
Another study demonstrated that this compound could effectively induce apoptosis in specific cancer cell lines through its action on IAPs. The compound's ability to activate caspases was crucial for this effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
